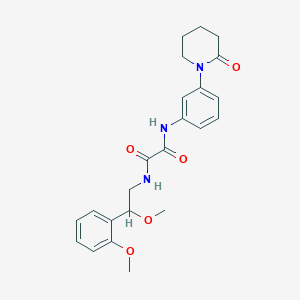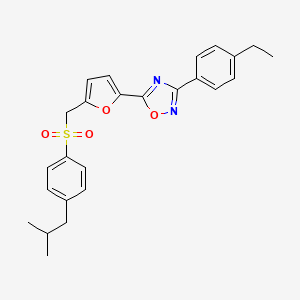
3-(4-Ethylphenyl)-5-(5-(((4-isobutylphenyl)sulfonyl)methyl)furan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Ethylphenyl)-5-(5-(((4-isobutylphenyl)sulfonyl)methyl)furan-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1,3,4-Oxadiazole derivatives are synthesized through various methods, demonstrating valuable biological effects including antimicrobial, antifungal, and antitubercular activities. Techniques involve reacting acylhydrazide with nitro or chloro aroyle chloride, directly preparing furan-oxadiazole derivatives, or condensing acyl hydrazide with nitrofuraldehyde. These compounds are characterized using spectral IR and 1H-NMR analysis (Jafari et al., 2017).
Antimicrobial and Antifungal Applications
Several studies have shown that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, specific compounds have shown remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Furthermore, compounds have been evaluated for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential industrial application (Ammal et al., 2018).
Biological and Pharmacological Activities
The 1,3,4-oxadiazole nucleus shows various biological activities such as antibacterial, antitumor, anti-viral, and antioxidant activity. They have been incorporated into synthetic routes for developing new drugs, indicating their significant therapeutic potential (Siwach & Verma, 2020). Moreover, these derivatives have been utilized in studies exploring anticancer agents, showcasing their application in the medical field (Redda & Gangapuram, 2007).
Chemical Stability and Reactivity
The thermal stability and reactivity of 1,2,4-oxadiazoles have been studied, revealing that these compounds possess moderate thermal stabilities and are insensitive towards impact and friction, making them suitable for applications in material science (Yu et al., 2017).
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-4-18-5-9-20(10-6-18)24-26-25(31-27-24)23-14-11-21(30-23)16-32(28,29)22-12-7-19(8-13-22)15-17(2)3/h5-14,17H,4,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXSRHZUOFMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Isopropoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2557896.png)
![4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2557900.png)

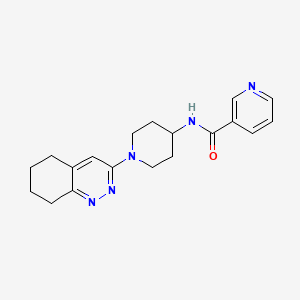
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557904.png)
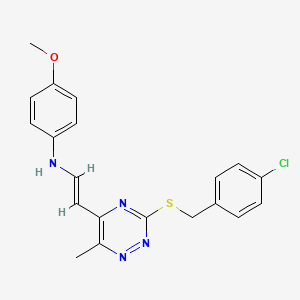
![2,2-Dimethylspiro[3.3]heptan-6-one](/img/structure/B2557906.png)
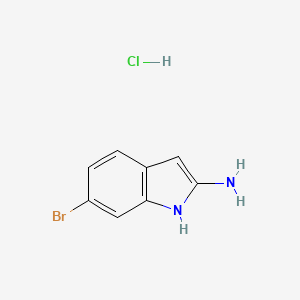
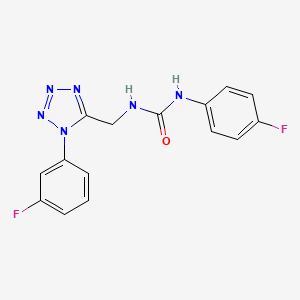
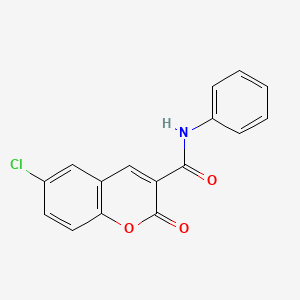

![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
